Cas no 35121-78-9 (5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid)

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid structure
35121-78-9 structure
Nombre del producto:5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
Número CAS:35121-78-9
MF:C20H32O5
Megavatios:352.465086936951
MDL:MFCD00151075
CID:307438
PubChem ID:5282411

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Propiedades químicas y físicas

Nombre e identificación

    • Epoprostenol
    • 5-[7-hydroxy-8-(3-hydroxyoct-1-enyl)-4-oxabicyclo[3.3.0]oct-3-ylidene]pentanoic acid
    • 6(9)-Oxy-11,15-dihydroxyprosta-5,13-dienoic acid
    • PGX
    • U 53217
    • Vasocyclin
    • Cyclo-Prostin
    • Prosta-5,13-dien-1-oicacid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-
    • (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oicacid
    • PGl2
    • PGX(prostaglandin)
    • Prostaglandin l2
    • ProstaglandinI
    • PGI2
    • Prostacyclin
    • ProstaglandinI2
    • ProstaglandinX
    • 5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
    • EN300-21690431
    • SMP2_000227
    • NCGC00161285-01
    • EPOPROSTENOL (MART.)
    • 63859-31-4
    • CHEMBL1139
    • 6,9.alpha.-Epoxy-11.alpha.,15S-dihydroxyprosta-5Z,13E-dien-1-oic acid, monosodium salt
    • B01AC09
    • AKOS040744695
    • Epoprostenolum [INN-Latin]
    • U 53,217
    • Prostaglandin X
    • EPOPROSTENOL [MART.]
    • (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-delta(SUP 2,delta)-VALERATE
    • CS-0017443
    • (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[d]furan-2-ylidene]pentanoic acid
    • NCGC00161285-02
    • prostaglandin I2
    • CHEBI:15552
    • KB-IV-24
    • Prostaglandin I(2)
    • VentaProst
    • DCR9Z582X0
    • HY-A0126
    • Epoprostenolum (INN-Latin)
    • BSPBio_001496
    • (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
    • Prostacyclin I2
    • EPOPROSTENOL [VANDF]
    • (Z)-(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-((E)-(3S)-3-hydroxy-1-octenyl)-2H-cyclopenta(b)furan-delta(sup 2,delta)-valeric acid
    • 35121-78-9
    • GTPL1915
    • Flolan
    • LMFA03010087
    • Epoprostanol
    • epoprostenolo
    • DTXSID5022988
    • U-53217
    • HMS1989K18
    • ACT-385781A
    • Q412050
    • 6,9-alpha-Epoxy-11-alpha,15(S)-dihydroxyprosta-5(Z),13(E)-dien-1-oic acid
    • Prosta-5,13-dien-1-oic acid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
    • 5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid
    • EPOPROSTENOL [INN]
    • BRN 1690090
    • IDI1_033966
    • (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
    • PROSTACYCLIN [MI]
    • PROSTA-5,13-DIEN-1-OIC ACID, 6,9-EPOXY-11,15-DIHYDROXY-, (5Z,9.ALPHA.,11.ALPHA.,13E,15S)-
    • Prostaglandin 12
    • NS00007986
    • (5Z)-5-[(3Ar,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
    • U-53,217
    • (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
    • PG-I2
    • Epoprostenolum
    • EPOPROSTENOL [USAN]
    • (5Z,13E,15S)-6,9alpha-epoxy-11alpha,15-dihydroxyprosta-5,13-dienoic acid
    • (5Z,9alpha,11alpha,13E,15S)-11,15-dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid
    • (5Z,9alpha,11alpha,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid
    • HMS3402K18
    • (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-.DELTA.(SUP 2,.DELTA.)-VALERATE
    • BIDD:GT0514
    • UNII-DCR9Z582X0
    • DTXCID602988
    • SCHEMBL8041
    • Epoprostenol [USAN:INN]
    • (5Z,13E)-(15S)-6,9alpha-Epoxy-11alpha,15-dihydroxyprosta-5,13-dienoate
    • (5z,13e)-(15s)-6,9-alpha-epoxy-11-alpha,15-dihydroxyprosta-5,13-dienoate
    • NCGC00161285-03
    • PGI(sub 2)
    • HMS1791K18
    • 6,9S-epoxy-11R,15S-dihydoxy-5Z,13E-prostadienoic acid
    • EPOPROSTENOL [WHO-DD]
    • BRD-K64054020-001-02-7
    • DB01240
    • BRD-K64054020-001-03-5
    • MDL: MFCD00151075
    • Renchi: InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8+/t14-,16+,17+,18+,19-/m0/s1
    • Clave inchi: KAQKFAOMNZTLHT-GHEMSGFQSA-N
    • Sonrisas: CCCCC[C@@H](/C=C/[C@H]1[C@H](O)C[C@]2([H])O/C(/C[C@]12[H])=C/CCCC(=O)O)O

Atributos calculados

  • Calidad precisa: 374.20700
  • Masa isotópica única: 374.207
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 10
  • Complejidad: 491
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 89.8A^2
  • Xlogp3: 2.9

Propiedades experimentales

  • Color / forma: Not available
  • Denso: 1.221
  • Punto de ebullición: 530.2°Cat760mmHg
  • Punto de inflamación: 182.1°C
  • índice de refracción: 1.611
  • PSA: 89.82000
  • Logp: 2.07380
  • Disolución: Not available

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-21690431-0.05g
5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid
35121-78-9
0.05g
$2755.0 2023-09-16

5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Literatura relevante

Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd